molecular formula C7H10N2O2 B1370530 ethyl 5-methyl-1H-imidazole-2-carboxylate CAS No. 40253-44-9

ethyl 5-methyl-1H-imidazole-2-carboxylate

Cat. No. B1370530
CAS RN: 40253-44-9
M. Wt: 154.17 g/mol
InChI Key: PXCMTFGNXKTAPA-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1H-imidazole-2-carboxylate, also known as 5-methyl-1H-imidazole-2-carboxylate ethyl ester, is a type of organic compound used in various scientific research applications. It is an ester of 5-methyl-1H-imidazole-2-carboxylic acid and ethanol, and is a colorless, crystalline solid. Its molecular formula is C7H10N2O2, and its molecular weight is 154.17 g/mol.

Scientific research applications

1. Structural Analysis and Hydrogen Bonding

The hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, closely related to ethyl 5-methyl-1H-imidazole-2-carboxylate, leads to a compound that crystallizes as a dihydrate. This process reveals insights into the planar structure of the molecule and its ability to form a three-dimensional network through hydrogen bonding (Wu, Liu, & Ng, 2005).

2. Inorganic Complex Formation

Research on the ethylation of imidazole derivatives shows that compounds like 1-ethyl-1H-imidazole can be used to form complex inorganic compounds with metals such as copper, revealing potential applications in coordination chemistry and material sciences (Banerjee et al., 2013).

3. Synthesis of Complex Molecules

Studies show the utility of similar compounds in synthesizing complex molecules. For example, ethyl 2,2′-bipyridine-5-carboxylate, related to ethyl 5-methyl-1H-imidazole-2-carboxylate, was used in multi-step syntheses to create bipyridine analogues for potential medicinal applications (Schweifer et al., 2010).

4. Key Intermediate in Pharmaceutical Synthesis

Ethyl 5-methyl-1H-imidazole-2-carboxylate derivatives have been utilized as key intermediates in synthesizing pharmaceuticals like Olmesartan, indicating their significance in drug development processes (Shen Zheng-rong, 2007).

5. Hydrogen-Bonded Supramolecular Structures

Studies on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, similar to ethyl 5-methyl-1H-imidazole-2-carboxylate, have shown their ability to form hydrogen-bonded supramolecular structures. This property is essential for designing new materials and understanding molecular interactions (Costa et al., 2007).

properties

IUPAC Name

ethyl 5-methyl-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5(2)9-6/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCMTFGNXKTAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648216
Record name Ethyl 5-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-methyl-1H-imidazole-2-carboxylate

CAS RN

40253-44-9
Record name Ethyl 5-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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